N-Ethylcarbaminomethyl-L-alanine
Description
Alanine derivatives are pivotal in pharmaceutical, biochemical, and synthetic chemistry due to their versatility as building blocks for peptides, prodrugs, and isotopic labeling agents. This article compares these compounds based on molecular structure, physicochemical properties, and functional roles.
Properties
CAS No. |
76157-58-9 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
(2S)-2-[[2-(ethylamino)-2-oxoethyl]amino]propanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-3-8-6(10)4-9-5(2)7(11)12/h5,9H,3-4H2,1-2H3,(H,8,10)(H,11,12)/t5-/m0/s1 |
InChI Key |
VBNADCXLCIINMP-YFKPBYRVSA-N |
SMILES |
CCNC(=O)CNC(C)C(=O)O |
Isomeric SMILES |
CCNC(=O)CN[C@@H](C)C(=O)O |
Canonical SMILES |
CCNC(=O)CNC(C)C(=O)O |
Other CAS No. |
76157-58-9 |
Synonyms |
A 747 A-747 N-ethylcarbaminomethyl-L-alanine |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Acetyl-L-Alanine
- Structure: Acetyl group (-COCH₃) attached to the amino group of L-alanine.
- Molecular Weight : 131.13 g/mol .
- CAS Number : 97-69-8 .
- Melting Point : 125–126°C .
- Applications: Used as a reference standard in pharmaceutical quality control (e.g., amino acid infusion formulations) .
- Stability : Requires storage at 2–8°C to prevent decomposition .
N-Methyl-L-Alanine
N-(t-Boc)-L-Alanine Derivatives
- Structure: tert-Butoxycarbonyl (t-Boc) protecting group on the amino group.
- Example : L-Alanine-2,3,3,3-d4-N-t-Boc (Molecular Weight: 193.23 g/mol; CAS: 714964-61-1) .
- Isotopic Labeling : Deuterated variants (e.g., 98 atom% D) are employed in NMR and mass spectrometry for tracing metabolic pathways .
L-Alanine-N-(2-Ethyl-6-Methylphenyl)
- Structure: Aromatic substitution (2-ethyl-6-methylphenyl) on the amino group.
- CAS Number: Not explicitly listed, but structurally related to intermediates in agrochemical synthesis .
- Applications: Potential use in designing herbicides or pharmaceutical intermediates due to its bulky aryl group .
Data Table: Key Properties of Alanine Derivatives
Stability and Handling
Analytical Characterization
- NMR and MS : Deuterated alanines (e.g., L-Alanine-N,N,O-d3) are characterized via ¹H/²H NMR and high-resolution mass spectrometry to confirm isotopic enrichment .
- Chromatography : N-Acetyl-L-alanine is quantified using HPLC in pharmaceutical formulations, with retention times calibrated against certified standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
